1-Methyl-3-(Thiophen-2-Yl)-1h-Pyrazol-5-Amine
Overview
Description
1-Methyl-3-(Thiophen-2-Yl)-1h-Pyrazol-5-Amine is a heterocyclic compound that features a pyrazole ring substituted with a thiophene group and a methyl group
Mechanism of Action
Target of Action
1-Methyl-3-(Thiophen-2-Yl)-1h-Pyrazol-5-Amine is a compound that has been associated with potential antidepressant activity . The primary targets of this compound are likely to be the monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system . These neurotransmitters play a crucial role in mood regulation, and their imbalance is often associated with depressive disorders .
Mode of Action
It is suggested that the compound may interact with its targets (monoamine neurotransmitters) and potentially correct the imbalance in their release . This could result in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
Biochemical Pathways
The compound is likely to affect the biochemical pathways associated with the synthesis and release of monoamine neurotransmitters . By influencing these pathways, the compound could potentially correct the improper release of these neurotransmitters, thereby alleviating symptoms of depression .
Pharmacokinetics
Most of the synthesized compounds related to this class were predicted to have good pharmacokinetics properties in a theoretical kinetic study . These properties can significantly impact the compound’s bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of this compound’s action would likely involve changes in the levels of monoamine neurotransmitters in the brain . This could result in improved mood and reduced symptoms of depression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(Thiophen-2-Yl)-1h-Pyrazol-5-Amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiophene-2-carboxylic acid hydrazide with methyl isothiocyanate, followed by cyclization to form the pyrazole ring . The reaction conditions often involve refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(Thiophen-2-Yl)-1h-Pyrazol-5-Amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole and thiophene rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-Methyl-3-(Thiophen-2-Yl)-1h-Pyrazol-5-Amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Comparison with Similar Compounds
1-Methyl-3-(Thiophen-2-Yl)-1H-Pyrazole-4-Carboximidamide: Shares a similar core structure but with different functional groups.
1-(Pyrrolidin-1-Yl-Methyl)-4-(Thiophen-2-Yl-Methyl)-[1,2,4]Triazolo[4,3-a]Quinazolin-5(4H)-One: Another heterocyclic compound with a thiophene group.
Uniqueness: 1-Methyl-3-(Thiophen-2-Yl)-1h-Pyrazol-5-Amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a thiophene group makes it particularly versatile for various applications.
Properties
IUPAC Name |
2-methyl-5-thiophen-2-ylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-11-8(9)5-6(10-11)7-3-2-4-12-7/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTITKUYTQZKIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370698 | |
Record name | 1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118430-78-7 | |
Record name | 1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 118430-78-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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